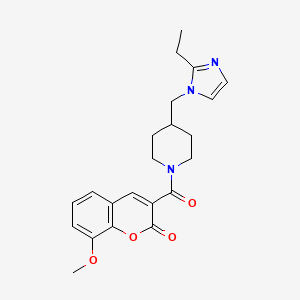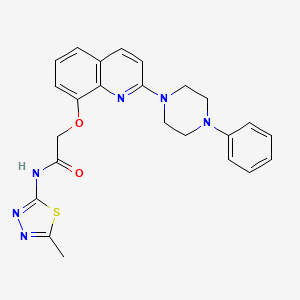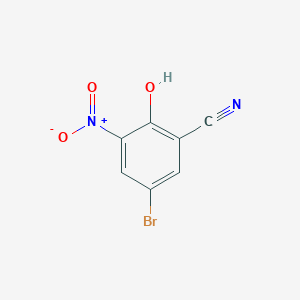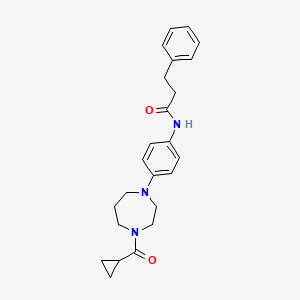
6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H28ClN3O4 and its molecular weight is 578.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research on compounds with pyrazole and quinoline moieties, similar to the compound , often focuses on their efficient synthesis and characterization. For example, Prasath et al. (2015) reported on the ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, highlighting the potential of these compounds for antimicrobial applications. This study demonstrates the use of ultrasound to improve the yields of such complex molecules, suggesting a broader applicability for the synthesis of related compounds (Prasath et al., 2015).
Antimicrobial Properties
The antimicrobial properties of quinoline-pyrazole compounds are a significant area of research. Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents, showing that structural modifications can enhance their potency. This research underscores the potential of chemically related compounds to serve as bases for developing new antimicrobial agents (Ansari & Khan, 2017).
Pharmacological Potential
Compounds with quinoline and pyrazole structures have also been investigated for their potential in pharmacology. For instance, Abdulla et al. (2014) explored substituted pyrazole derivatives for their anti-inflammatory activities. This study indicates that such compounds could be promising candidates for developing new anti-inflammatory drugs (Abdulla et al., 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-chloro-4-phenylquinolin-2(1H)-one, which is synthesized from 2-chlorobenzaldehyde and 2-phenylacetylacetone. The second intermediate is 1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ol, which is synthesized from 2-methoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "2-phenylacetylacetone", "2-methoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one:", "- Step 1: 2-chlorobenzaldehyde is reacted with 2-phenylacetylacetone in the presence of a base such as potassium carbonate and a solvent such as ethanol to form 6-chloro-4-phenylquinolin-2(1H)-one.", "- Step 2: The product is isolated and purified using standard techniques such as recrystallization or column chromatography.", "Synthesis of 1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ol:", "- Step 1: 2-methoxybenzaldehyde is reacted with ethyl acetoacetate and hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ol.", "- Step 2: The product is isolated and purified using standard techniques such as recrystallization or column chromatography.", "Coupling of the two intermediates:", "- The two intermediates are coupled using a condensation reaction in the presence of a base such as potassium carbonate and a solvent such as ethanol to form the final product, 6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one.", "- The product is isolated and purified using standard techniques such as recrystallization or column chromatography." ] } | |
| 312596-60-4 | |
分子式 |
C34H28ClN3O4 |
分子量 |
578.07 |
IUPAC名 |
6-chloro-3-[3-(2-methoxyphenyl)-2-(2-methoxy-2-phenylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C34H28ClN3O4/c1-41-29-16-10-9-15-24(29)28-20-27(37-38(28)34(40)32(42-2)22-13-7-4-8-14-22)31-30(21-11-5-3-6-12-21)25-19-23(35)17-18-26(25)36-33(31)39/h3-19,28,32H,20H2,1-2H3,(H,36,39) |
InChIキー |
ZOQSHPVDIFXNAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C(C3=CC=CC=C3)OC)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2420201.png)
![2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B2420204.png)
![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2420206.png)





![1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2420214.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2420215.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2420217.png)


